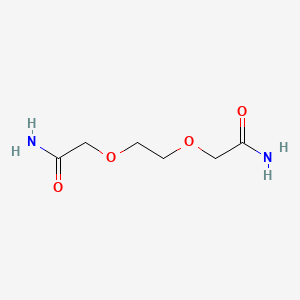![molecular formula C15H17N3O2 B14615005 N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea CAS No. 57190-91-7](/img/structure/B14615005.png)
N,N-Dimethyl-N'-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a phenyl group substituted with a 4-methylpyridin-2-yloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-(4-methylpyridin-2-yloxy)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of impurities.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea: Similar structure with a different position of the methyl group on the pyridine ring.
N,N-Dimethyl-N’-{4-[(4-chloropyridin-2-yl)oxy]phenyl}urea: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
N,N-Dimethyl-N’-{4-[(4-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
57190-91-7 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[4-(4-methylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-9-16-14(10-11)20-13-6-4-12(5-7-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI 键 |
NNYXWKHNZGBTCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



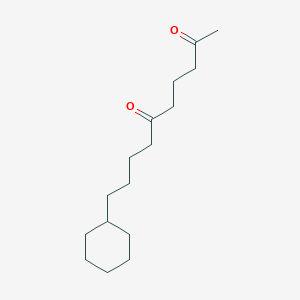
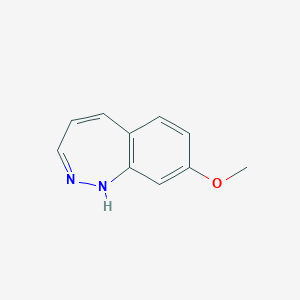

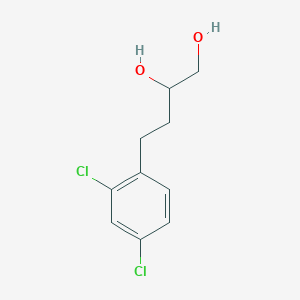
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
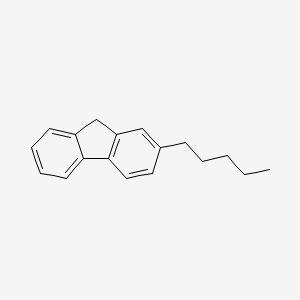
![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-heptylphenyl)methanimine]](/img/structure/B14614960.png)

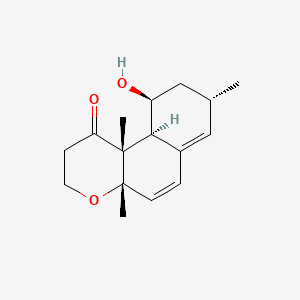
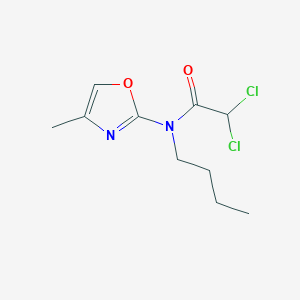
![N-[2-(Dimethylamino)ethyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B14614991.png)
![1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine](/img/structure/B14614995.png)
